molecular formula C7H10N2O2S B1599193 N-(pyridin-4-ylmethyl)methanesulfonamide CAS No. 349404-63-3

N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No. B1599193
M. Wt: 186.23 g/mol
InChI Key: GXTRLSHMRCBPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)methanesulfonamide, also known as PMS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PMS is a sulfonamide derivative that is widely used as a reagent in organic synthesis, and it has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Crystal Structure Analysis

N-(pyridin-4-ylmethyl)methanesulfonamide (PMSA) and its derivatives play a significant role in crystallography. For example, studies have shown that crystals of N-3-pyridinyl-methanesulfonamide contain non-equivalent molecules with varying conformations, stabilized by a network of hydrogen bonds (Dodoff, Varga, & Kovala-Demertzi, 2004). Another study examined molecules like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, highlighting different hydrogen bonding patterns and their impact on molecular structures (Jacobs, Chan, & O'Connor, 2013).

Catalysis

In the field of catalysis, N-(pyridin-4-ylmethyl)methanesulfonamide derivatives have been utilized effectively. A study reported the synthesis of pyridinesulfonamide ligands used in transfer hydrogenation of ketones, demonstrating their efficacy in catalysis under specific conditions (Ruff, Kirby, Chan, & O'Connor, 2016).

Coordination Chemistry

This compound has applications in coordination chemistry. For instance, the coordination of N-(pyridin-2-yl)methanesulfonamidate anions in a silver(I) compound has been studied, revealing insights into the geometrical structure of such compounds (Hu & Yeh, 2013).

Organic Synthesis

In organic synthesis, the compound facilitates the development of various chemical structures. One study detailed an efficient method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, demonstrating its utility in creating complex organic molecules (Zhiyou et al., 2015).

Molecular Interaction Studies

N-(pyridin-4-ylmethyl)methanesulfonamide derivatives are also significant in studying molecular interactions. For example, research on N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline demonstrated a protonation-induced deceleration of rotation rates, providing insights into molecular dynamics (Furukawa et al., 2020).

Structural Characterization

Structural characterization of N-(pyridin-4-ylmethyl)methanesulfonamide derivatives also contributes to a better understanding of molecular geometry. Studies combining X-ray diffraction and density functional theory calculations have helped in comprehending the geometrical aspects of these compounds (Mphahlele & Maluleka, 2021).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTRLSHMRCBPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404288
Record name N-(pyridin-4-ylmethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)methanesulfonamide

CAS RN

349404-63-3
Record name N-(4-Pyridinylmethyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349404-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-4-ylmethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-ylmethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-ylmethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(pyridin-4-ylmethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-4-ylmethyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(pyridin-4-ylmethyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-4-ylmethyl)methanesulfonamide

Citations

For This Compound
1
Citations
K Agrawal, T Patel, R Patel - Future Journal of Pharmaceutical Sciences, 2023 - Springer
Background In medicinal chemistry, indole and its derivative play an important role. Indole is gaining a lot of importance in medicinal chemistry due to its physiological activity which …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.